(Z)-肉桂酰氯

描述

(Z)-Cinnamyl Chloride is an important chemical intermediate used in the synthesis of various compounds, including cinnarizine, which is known for its vasodilating action that improves cerebral, peripheral, and coronary blood circulation. The substance is derived from styrene and formaldehyde in the presence of acid, making it a product of large-scale industrial manufacture due to the ready availability and reactivity of its starting materials (Kumanova et al., 1982).

Synthesis Analysis

The synthesis of (Z)-Cinnamyl Chloride involves several steps, including the reaction of benzophenone, benzhydrol, benzhydryl chloride, benzhydrylpiperazine, and cinnamyl chloride as the main semi-products. Gas chromatography techniques are employed for the qualitative and quantitative analysis of semi-products in the synthesis process, allowing for rapid stage-by-stage monitoring (Sarycheva & Vedernikova, 1999).

Molecular Structure Analysis

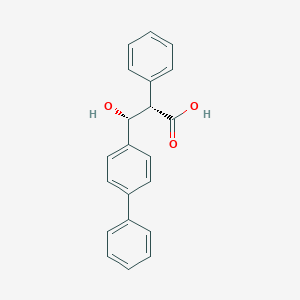

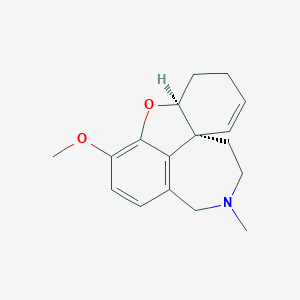

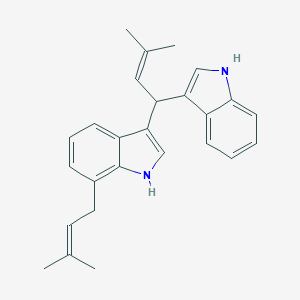

(Z)-Cinnamyl Chloride's molecular structure, characterized by the presence of a cinnamyl group attached to a chlorine atom, plays a crucial role in its reactivity and subsequent chemical transformations. The molecular structure facilitates its involvement in various chemical reactions due to the reactivity of the cinnamyl group and the chlorine atom (Salum et al., 2015).

Chemical Reactions and Properties

(Z)-Cinnamyl Chloride undergoes a range of chemical reactions, including photocatalyzed diastereoselective isomerization to cyclopropanes, showcasing its versatility in synthetic chemistry. The reaction conditions are mild and compatible with a broad range of functional groups, yielding chloro-cyclopropanes in high yields and diastereoselectivities (Xu et al., 2020).

科学研究应用

生化研究:用于超微结构细胞化学,研究豚鼠耳蜗毛细胞线粒体的线粒体氧化还原反应 (Spector, 1975).

抗真菌特性:源自 (Z)-肉桂酰氯的 Z-肉桂醛对树木病原真菌表现出抗真菌特性 (Lee, Cheng, & Chang, 2005).

电羧化:合成的 [Cu]@Ag 复合催化剂可有效地将 (Z)-肉桂酰氯与 CO2 电羧化,生成 β-不饱和羧酸 (Wu et al., 2019).

医药和农业应用:可从 (Z)-肉桂酰氯衍生的肉桂醛用于食品、药品,并作为一种有效的线虫剂 (Son et al., 2022).

治疗潜力:与 (Z)-肉桂酰氯相关的 (Z)-1-二苯甲基-4-肉桂基哌嗪衍生物在瑞士白化小鼠中显示出低毒性,表明具有潜在的治疗应用 (Reddy et al., 2015).

荧光成像:源自 (Z)-肉桂酰氯的肉桂基吡唑啉类荧光探针可用于检测显微镜和活细胞成像中的 Zn2+ 离子 (Yang et al., 2018).

材料科学:用肉桂醇和肉桂酰氯(与 (Z)-肉桂酰氯相关)对气相二氧化硅进行表面改性,可进行基于光照的交联 (Kawamura et al., 2016).

化学反应:(Z)-肉桂酰氯与醛类发生区域选择性和赤藓糖 diastercosclective 反应 (Coxon, Eyk, & Steel, 1989).

血管扩张剂:源自 (Z)-肉桂酰氯的西尼利嗪用于改善脑、外周和冠状动脉血液循环 (Kumanova et al., 1982).

香料和调味剂:与 (Z)-肉桂酰氯相关的肉桂酸苯酯用作香料和调味剂,以及食品添加剂 (Koga et al., 1993; Malkar & Yadav, 2018).

安全和危害

Safety data sheets provide information about the hazards of a compound and how to handle it safely. For example, zinc chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard7.

未来方向

The future directions of research depend on the specific compound and its applications. For example, membrane desalination is a promising technology for addressing the global challenge of water scarcity, and continuous progress in this technology relies on the development of membrane materials8.

I hope this information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!

属性

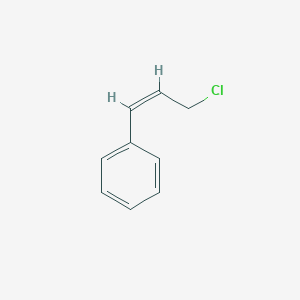

IUPAC Name |

[(Z)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Cinnamyl Chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benz[a]anthracene-d12](/img/structure/B49388.png)